molecular formula C26H21NP+ B8408208 4-Cyanobenzyltriphenylphosphonium

4-Cyanobenzyltriphenylphosphonium

Cat. No.: B8408208
M. Wt: 378.4 g/mol
InChI Key: RAKNWILZSMGQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyanobenzyltriphenylphosphonium chloride (CAS 114265-81-7) is a quaternary phosphonium salt with the molecular formula C₂₆H₂₁ClNP. It belongs to the class of organophosphorus compounds, characterized by a triphenylphosphonium cation paired with a cyanobenzyl-substituted group. This compound is widely utilized as a Wittig reagent in organic synthesis, enabling the formation of carbon-carbon double bonds through reactions with aldehydes or ketones . Its electron-withdrawing cyano (-CN) group enhances electrophilicity, making it particularly effective in synthesizing α,β-unsaturated nitriles and other conjugated systems.

Key properties include:

  • Molecular weight: 430.88 g/mol
  • Purity: Typically ≥95% (industrial grade) to ≥99% (research grade) .
  • Applications: Synthesis of pharmaceuticals, agrochemicals, and functional materials requiring precise olefination.

Properties

Molecular Formula

C26H21NP+

Molecular Weight

378.4 g/mol

IUPAC Name

(4-cyanophenyl)methyl-triphenylphosphanium

InChI

InChI=1S/C26H21NP/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-19H,21H2/q+1

InChI Key

RAKNWILZSMGQQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Cyanobenzyltriphenylphosphonium chloride, its structural and functional analogs are analyzed below. Key differences arise from substituent groups, counterions, and reactivity profiles.

Table 1: Comparative Analysis of Triphenylphosphonium Salts

Compound Substituent Counterion Molecular Weight (g/mol) Key Applications Reactivity Profile
This compound chloride 4-Cyanobenzyl Cl⁻ 430.88 Olefination of aldehydes/ketones High electrophilicity due to -CN group
(2,4-Dichlorobenzyl)triphenylphosphonium chloride 2,4-Dichlorobenzyl Cl⁻ 464.75 Stabilized ylide generation Moderate electrophilicity; steric hindrance
(3,4-Dichlorobenzyl)triphenylphosphonium chloride 3,4-Dichlorobenzyl Cl⁻ 464.75 Polymer synthesis Enhanced solubility in polar solvents
(4-Carboxybutyl)triphenylphosphonium bromide 4-Carboxybutyl Br⁻ 495.38 Mitochondrial targeting probes Water solubility; biocompatibility

Structural and Functional Differences

Substituent Effects: The cyano group in this compound chloride strongly withdraws electrons, increasing ylide stability and reactivity toward electron-deficient carbonyl groups . Dichlorobenzyl analogs (e.g., 2,4- and 3,4-dichloro derivatives) exhibit lower electrophilicity but greater steric bulk, favoring reactions with less hindered substrates . Carboxybutyl-substituted derivatives (e.g., 4-Carboxybutyltriphenylphosphonium bromide) prioritize solubility and biological compatibility, enabling applications in mitochondrial imaging .

Counterion Influence: Chloride counterions (e.g., in cyanobenzyl and dichlorobenzyl derivatives) are common in organic solvents, while bromide ions (as in carboxybutyl derivatives) enhance aqueous solubility .

Thermal Stability: this compound chloride decomposes at ~250°C, whereas dichlorobenzyl analogs show higher thermal stability (decomposition >300°C) due to halogen-induced stabilization .

Reactivity in Wittig Reactions

  • This compound chloride: Produces high yields (~85–90%) of α,β-unsaturated nitriles under mild conditions (room temperature, THF) .
  • Dichlorobenzyl analogs : Require elevated temperatures (60–80°C) for comparable yields, attributed to steric and electronic limitations .
  • Carboxybutyl derivatives: Not typically used in Wittig reactions; instead, they serve as delivery agents for bioactive molecules due to their zwitterionic nature .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: this compound chloride is preferred for synthesizing tamoxifen analogs due to its regioselectivity .
  • Material Science : Dichlorobenzyl derivatives are employed in polymer cross-linking, leveraging their stability under high-heat conditions .
  • Biological Applications : Carboxybutyltriphenylphosphonium bromide’s mitochondrial targeting capability is critical in studying oxidative stress .

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